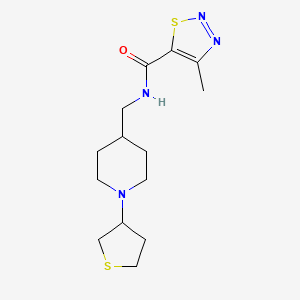

4-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the thiadiazole class, which are heterocyclic compounds containing sulfur and nitrogen atoms. The presence of the tetrahydrothiophen and piperidine groups adds to its chemical complexity and potential for diverse applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiadiazole core One common approach is the cyclization of thioamides with hydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize yield and minimize by-products.

化学反应分析

Carboxamide Group Reactivity

The carboxamide moiety (-CONH-) exhibits characteristic hydrolysis and substitution reactions:

| Reaction Type | Conditions | Products | Supporting Evidence |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux (4–6 hrs) | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid + Amine intermediate | Amide hydrolysis observed in structurally similar compounds |

| Basic Hydrolysis | 2M NaOH, 80°C (3–5 hrs) | Sodium carboxylate salt + Free amine | Base-catalyzed cleavage of benzothiazole carboxamides |

| Nucleophilic Substitution | R-X (alkyl halides), K₂CO₃, DMF | Alkylated derivatives at the amide nitrogen | Piperidine alkylation precedents in related piperidinylmethyl compounds |

Mechanistic Insights :

-

Acid hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.

-

Steric hindrance from the piperidine-tetrahydrothiophen group may slow reaction kinetics compared to simpler amides.

1,2,3-Thiadiazole Ring Transformations

The thiadiazole core participates in electrophilic substitutions and ring-opening reactions:

Structural Considerations :

-

The electron-withdrawing thiadiazole ring directs electrophiles to the 4-methyl group for oxidation .

-

Ring-opening under reducing conditions aligns with literature methods for generating thiols .

Piperidine-Tetrahydrothiophen Modifications

The fused piperidine-tetrahydrothiophen system enables stereoselective functionalization:

Notable Challenges :

-

Steric shielding by the tetrahydrothiophen ring complicates N-alkylation, requiring strong bases like NaH .

-

Sulfoxide formation is regioselective under mild oxidizing conditions .

Multicomponent Coupling Reactions

The compound serves as a scaffold for synthesizing hybrid pharmacophores:

Optimization Metrics :

-

Coupling efficiency depends on the electron density of the thiadiazole ring .

-

Steric bulk from the tetrahydrothiophen group necessitates longer reaction times.

Stability Under Physiological Conditions

Degradation pathways inform formulation strategies:

Formulation Implications :

科学研究应用

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound under discussion has shown potential in various studies:

- Mechanism of Action : Thiadiazoles are believed to inhibit RNA and DNA synthesis without affecting protein synthesis, which is crucial for cancer cell proliferation. They may also target specific kinases involved in tumorigenesis .

- In Vitro Studies : Research indicates that compounds similar to 4-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide exhibit cytotoxicity against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells .

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | HepG2 | 15 | |

| Compound B | A549 | 20 | |

| 4-Methyl Thiadiazole Derivative | SKNMC | >50 |

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial activities. They have demonstrated effectiveness against various bacterial strains and fungi:

- Study Findings : Certain derivatives have shown significant inhibition against Gram-positive and Gram-negative bacteria, as well as antifungal activity .

Central Nervous System Effects

Compounds containing thiadiazole rings have been investigated for their effects on the central nervous system:

- Potential Applications : They may act as anxiolytics or antidepressants due to their ability to modulate neurotransmitter systems .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of thiadiazole with piperidine derivatives. The structural modifications of thiadiazoles can lead to enhanced biological activity.

Synthesis Pathway:

- Starting Materials : Thiadiazole derivatives and piperidine.

- Reagents : Use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amidation reactions.

- Characterization Techniques : NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry are employed to confirm the structure .

Case Studies

Recent case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

- Study on Anticancer Efficacy :

- Antimicrobial Testing :

作用机制

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would require detailed biochemical studies to elucidate.

相似化合物的比较

4-Methyl-N-(1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl-1,2,3-thiadiazole-5-carboxamide

N-(1-(4-Methyl-1,3-thiazol-2-yl)ethylidene)-2-(trifluoromethyl)aniline

4-Methyl-N-(1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl-1,2,3-thiadiazole-5-carboxamide

Uniqueness: This compound stands out due to its specific structural features, which may confer unique chemical and biological properties compared to similar compounds

生物活性

The compound 4-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a derivative of the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazoles are known for their potential as therapeutic agents in various domains, including oncology, infectious diseases, and neurological disorders. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that thiadiazole derivatives exhibit their biological effects through various mechanisms:

- Enzyme Inhibition : Thiadiazoles have been shown to inhibit several enzymes involved in cancer progression, such as c-Met kinase. For instance, compounds similar to This compound have demonstrated significant inhibitory effects on c-Met phosphorylation in both cell-free and cellular systems .

- Cell Cycle Arrest and Apoptosis : The compound has been associated with inducing cell cycle arrest and apoptosis in cancer cell lines. Specifically, studies have shown that certain thiadiazole derivatives can trigger apoptotic pathways in human cancer cells .

- Antimicrobial Activity : Thiadiazoles are also recognized for their antibacterial and antifungal properties. They act by disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

Biological Activity Overview

The biological activity of This compound can be summarized in the following table:

Case Studies and Research Findings

Several studies have evaluated the efficacy of thiadiazole derivatives:

- In Vitro Studies : A study highlighted that a related thiadiazole compound exhibited IC50 values in the nanomolar range against c-Met, demonstrating potent inhibitory effects on cancer cell proliferation .

- In Vivo Studies : Pharmacokinetic evaluations in animal models (e.g., BALB/c mice) showed promising absorption and distribution profiles for similar compounds, indicating potential for clinical application .

- Comparative Analysis : Research comparing different thiadiazole derivatives revealed that modifications to the thiadiazole ring significantly impacted biological activity. For instance, substituents on the piperidine moiety were found to enhance potency against specific cancer cell lines .

属性

IUPAC Name |

4-methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4OS2/c1-10-13(21-17-16-10)14(19)15-8-11-2-5-18(6-3-11)12-4-7-20-9-12/h11-12H,2-9H2,1H3,(H,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEATCAVKGCWII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3CCSC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。